3-(4-bromo-2,6-dimethylphenoxy)-N,N-dimethylpropan-1-amine;oxalic acid
Overview
Description
3-(4-bromo-2,6-dimethylphenoxy)-N,N-dimethylpropan-1-amine;oxalic acid is a complex organic compound that combines a brominated phenoxy group with a dimethylamino propyl chain, forming a salt with oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-2,6-dimethylphenoxy)-N,N-dimethylpropan-1-amine typically involves the following steps:
Bromination: 2,6-dimethylphenol is brominated using bromine in glacial acetic acid to yield 4-bromo-2,6-dimethylphenol.
Etherification: The brominated phenol is then reacted with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate to form 3-(4-bromo-2,6-dimethylphenoxy)propan-1-amine.
Dimethylation: The resulting amine is further reacted with formaldehyde and formic acid to introduce the N,N-dimethyl groups, yielding 3-(4-bromo-2,6-dimethylphenoxy)-N,N-dimethylpropan-1-amine.
Salt Formation: Finally, the amine is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-2,6-dimethylphenoxy)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions, typically using hydrogen gas and a palladium catalyst, can convert the brominated phenoxy group to a phenol.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as thiols or amines replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Phenols.
Substitution: Thiophenols or substituted amines.
Scientific Research Applications
3-(4-bromo-2,6-dimethylphenoxy)-N,N-dimethylpropan-1-amine;oxalic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 3-(4-bromo-2,6-dimethylphenoxy)-N,N-dimethylpropan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The brominated phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the dimethylamino propyl chain can interact with negatively charged sites on proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,6-dimethylphenol: Shares the brominated phenoxy group but lacks the dimethylamino propyl chain.
4-bromo-2,6-dimethylaniline: Similar brominated aromatic structure but with an amino group instead of the dimethylamino propyl chain.
Uniqueness
3-(4-bromo-2,6-dimethylphenoxy)-N,N-dimethylpropan-1-amine is unique due to its combination of a brominated phenoxy group and a dimethylamino propyl chain, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-bromo-2,6-dimethylphenoxy)-N,N-dimethylpropan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO.C2H2O4/c1-10-8-12(14)9-11(2)13(10)16-7-5-6-15(3)4;3-1(4)2(5)6/h8-9H,5-7H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTKDTGLLYTTJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCN(C)C)C)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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